4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533870-21-2) is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core. Key structural attributes include:
- Sulfamoyl moiety: A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
- Oxadiazole substituent: A 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl group linked via an amide bond.
- Molecular properties: Molecular formula C₂₃H₂₈N₄O₆S, molecular weight 488.6 g/mol, XLogP3 value 3.3 (indicating moderate lipophilicity), and a polar surface area of 132 Ų .
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)17-10-13-19(31-3)20(15-17)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWOXDWADGSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of sulfonamides and oxadiazoles. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 478.6 g/mol. The structure includes:
- A sulfonamide group , which is known for its antibacterial properties.
- An oxadiazole ring , which enhances biological activity through its interaction with nucleic acids and proteins.
- A methoxyphenyl group , which improves solubility and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The oxadiazole moiety can interact with various biomolecules, potentially modulating their functions. This mechanism is crucial in the context of drug discovery, particularly for antimicrobial and anticancer applications.
Biological Activity Overview
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction in inflammation markers in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial effects of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with the oxadiazole ring showed significant inhibition zones, indicating potent antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 20 |
| Target | Pseudomonas spp. | 18 |
Antitumor Activity
In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 18 |
Anti-inflammatory Effects
Research indicated that compounds containing the oxadiazole moiety could effectively reduce nitric oxide production in RAW264.7 macrophages, a marker for inflammation.
Comparison with Related Compounds
Comparative studies have shown that compounds with similar structures but different substituents exhibit varying levels of biological activity. For example:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | High | Moderate |
| 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Moderate | High |
Comparison with Similar Compounds
Structural Analogues in Antifungal Research
LMM5 and LMM11 () are closely related 1,3,4-oxadiazole derivatives with demonstrated antifungal activity against Candida albicans. Key differences include:
- Role of aryl substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking with enzyme active sites compared to LMM11’s furan ring, though activity data is lacking.
Oxadiazole Derivatives with Varied Aryl Groups
Compounds from and highlight the influence of aryl substituents on physicochemical and inhibitory properties:
- Electron-donating groups : Methoxy groups (as in the target compound) may improve binding to redox-active enzymes like thioredoxin reductase, analogous to LMM5’s 4-methoxyphenylmethyl group .
- Heterocyclic substituents : Thiophene (Compound 25) and furan (LMM11) rings reduce molecular weight and may alter metabolic stability.
Sulfamoyl-Benzamide Variants
and describe compounds with structural variations in the sulfamoyl and benzamide regions:
- Methoxy positioning : 3,4-Dimethoxy (target) vs. 2,6-dimethoxy () alters electronic distribution, which could influence interactions with aromatic residues in enzyme binding pockets.
Key Research Findings and Implications
Table 1: Comparative Molecular Properties
| Compound | MW (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 488.6 | 3.3 | 9 | 132 |
| LMM5 | ~500* | ~3.5† | 8 | ~125† |
| 850936-24-2 | 418.5 | 2.8 | 7 | 115 |
*Estimated based on molecular formula. †Predicted using analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
